

physical and chemical properties of 2,4-Dimethylbenzyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethylbenzyl chloride

Cat. No.: B1294489

[Get Quote](#)

An In-depth Technical Guide to 2,4-Dimethylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, chemical characteristics, synthesis, and safe handling of **2,4-Dimethylbenzyl chloride** (CAS No. 824-55-5). This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.

Core Properties and Identification

2,4-Dimethylbenzyl chloride, also known as 4-(chloromethyl)-m-xylene, is a substituted aromatic hydrocarbon. Its utility as a building block stems from the reactivity of the benzylic chloride group, which readily participates in nucleophilic substitution reactions.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	1-(chloromethyl)-2,4-dimethylbenzene [1]
Synonyms	4-(Chloromethyl)-m-xylene, 2,4-Dimethyl-1-(chloromethyl)benzene [1] [2]
CAS Number	824-55-5 [1] [2]
Molecular Formula	C ₉ H ₁₁ Cl [1]
Molecular Weight	154.64 g/mol
InChI Key	BETNPSBTDMBHCZ-UHFFFAOYSA-N [2]

Physicochemical and Spectroscopic Data

The physical state and spectroscopic profile are essential for the proper handling, application, and quality control of **2,4-Dimethylbenzyl chloride**.

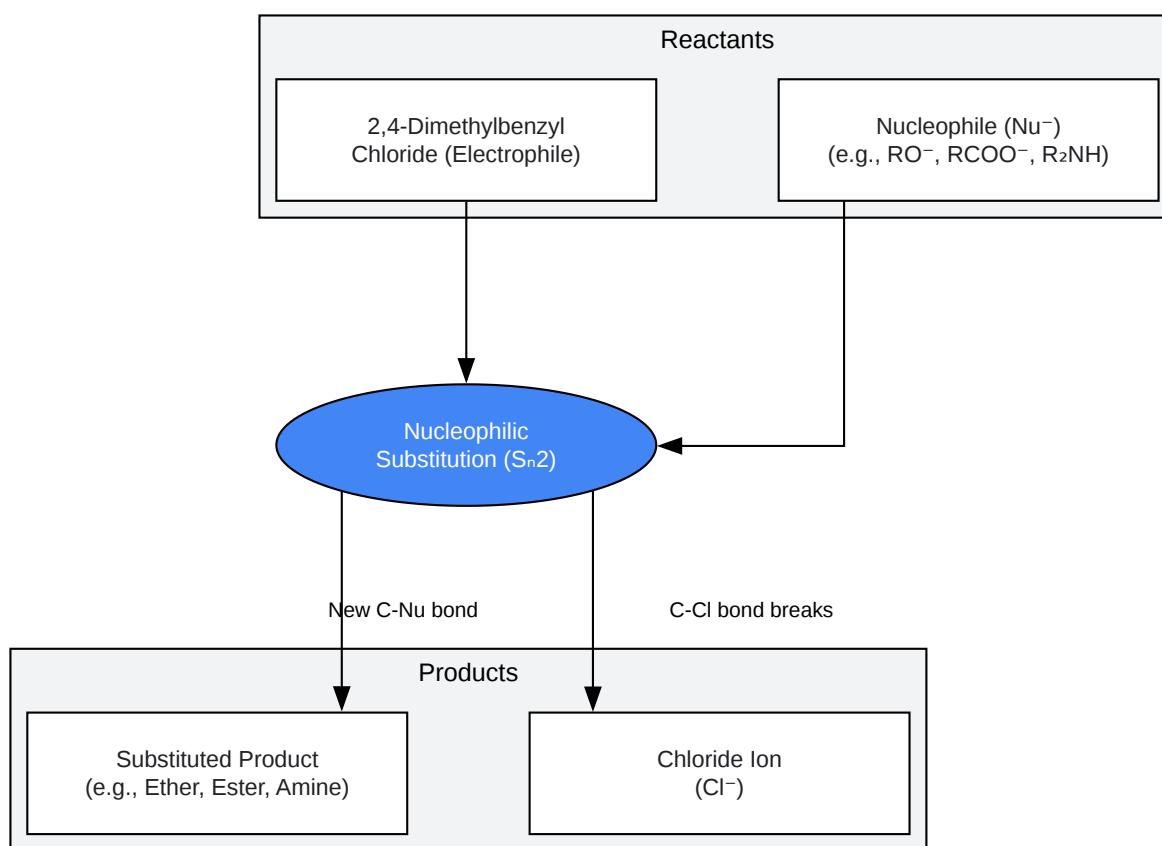
Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[3] [4]
Boiling Point	103 °C @ 15 mmHg	
Density	1.06 g/cm ³	
Flash Point	96 °C	
Refractive Index	1.5375 - 1.5395	
Solubility	Moderately soluble in common organic solvents (e.g., ether, dichloromethane); limited solubility in water.	[3]
Storage	Store at 2-8°C in a dry, well-ventilated place away from heat and light.	

Table 3: Spectroscopic Data

While comprehensive, experimentally verified spectral data is not widely published, the following table outlines the expected spectroscopic characteristics based on the compound's structure. These predicted values are crucial for analytical confirmation.

Technique	Expected Chemical Shifts (δ) / Key Peaks (m/z)
^1H NMR (CDCl_3)	~7.2 ppm (s, 1H, Ar-H), ~7.0-7.1 ppm (m, 2H, Ar-H), ~4.6 ppm (s, 2H, $-\text{CH}_2\text{Cl}$), ~2.35 ppm (s, 3H, Ar- CH_3), ~2.30 ppm (s, 3H, Ar- CH_3)
^{13}C NMR (CDCl_3)	~138-140 ppm (Ar-C), ~135-137 ppm (Ar-C), ~131-133 ppm (Ar-CH), ~128-130 ppm (Ar-CH), ~126-128 ppm (Ar-CH), ~45-47 ppm ($-\text{CH}_2\text{Cl}$), ~20-22 ppm (Ar- CH_3), ~18-20 ppm (Ar- CH_3)
IR Spectroscopy	Key absorptions expected at ~ 3000 - 3100 cm^{-1} (Ar C-H stretch), ~ 2850 - 2960 cm^{-1} (Alkyl C-H stretch), ~ 1600 , $\sim 1450\text{ cm}^{-1}$ (Ar C=C stretch), ~ 600 - 800 cm^{-1} (C-Cl stretch)
Mass Spec. (EI)	Molecular Ion (M^+) expected at m/z = 154/156 ($^{35}\text{Cl}/^{37}\text{Cl}$ isotopes). Key fragment at m/z = 119 ($[\text{M}-\text{Cl}]^+$, benzylic carbocation).


Chemical Reactivity and Applications

The primary utility of **2,4-Dimethylbenzyl chloride** in drug development and organic synthesis lies in the reactivity of the chloromethyl group. As a benzylic halide, it is an excellent electrophile for nucleophilic substitution reactions (both $\text{S}_{\text{n}}1$ and $\text{S}_{\text{n}}2$ pathways), allowing for the facile introduction of the 2,4-dimethylbenzyl moiety.[2][5]

This functionality is crucial for:

- Alkylation of Heterocycles: Introducing the benzyl group onto nitrogen or oxygen atoms within heterocyclic scaffolds, which are common cores of pharmaceutical agents.[5]

- Synthesis of Ethers and Esters: Reacting with alcohols and carboxylic acids to form benzyl ethers and esters, respectively. This is a common strategy for creating more lipophilic prodrugs to improve bioavailability or for use as protecting groups during multi-step syntheses.[6]
- Carbon-Carbon Bond Formation: Conversion to a Grignard reagent or use in Friedel-Crafts alkylation reactions enables the construction of more complex carbon skeletons.[6]

[Click to download full resolution via product page](#)

A typical nucleophilic substitution pathway.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **2,4-Dimethylbenzyl chloride**.

Protocol for Synthesis via Phase-Transfer Catalysis

The chloromethylation of m-xylene is a standard method for producing **2,4-Dimethylbenzyl chloride**. The use of a phase-transfer catalyst (PTC) offers an efficient and scalable approach. [7][8]

Materials:

- m-Xylene
- Paraformaldehyde
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Chloride (NaCl)
- Phase-Transfer Catalyst (e.g., a quaternary ammonium salt)[8]
- Diethyl ether
- Anhydrous Calcium Chloride (CaCl_2)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine m-xylene and paraformaldehyde (molar ratio of 1:2).[8]
- Addition of Reagents: To this mixture, add sodium chloride (0.26 moles per mole of m-xylene) and the phase-transfer catalyst (e.g., 0.07 mol per mole of m-xylene).[7][8]
- Reaction Initiation: While stirring vigorously, carefully and slowly add concentrated sulfuric acid to the mixture. The reaction is exothermic.
- Heating: Heat the reaction mixture to 80°C in an oil bath and maintain vigorous stirring for 90-120 minutes.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or

Gas Chromatography (GC).

- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Extraction: Transfer the mixture to a separatory funnel. Extract the organic phase with diethyl ether.
- Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution until the aqueous layer is neutral. Finally, wash with brine.
- Drying and Concentration: Dry the separated organic phase over anhydrous calcium chloride. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
- Purification: The resulting crude product can be further purified by vacuum distillation to yield pure **2,4-Dimethylbenzyl chloride**.

Protocol for Product Characterization

Confirming the identity and purity of the synthesized product is a critical step. The following workflow outlines the standard analytical procedures.

[Click to download full resolution via product page](#)

Workflow for purification and characterization.

Safety and Handling

2,4-Dimethylbenzyl chloride is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.

Table 4: GHS Hazard Information

Hazard Class	Statement
Flammable Liquids	H226: Flammable liquid and vapor
Skin Corrosion/Irritation	H314/H315: Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage	H318/H319: Causes serious eye damage / Causes serious eye irritation
Acute Toxicity, Inhalation	H332: Harmful if inhaled
STOT, Single Exposure	H335: May cause respiratory irritation
Corrosive to Metals	H290: May be corrosive to metals

Source: Aggregated GHS information from multiple suppliers.

Safe Handling Procedures:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[\[7\]](#)
- Ventilation: Handle exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[\[7\]](#)
- Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[\[7\]](#)
- Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not let the product enter drains.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This technical guide is intended for informational purposes for qualified research professionals and is not a substitute for a comprehensive risk assessment prior to use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dimethylbenzyl chloride | C9H11Cl | CID 69989 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethylbenzyl chloride [webbook.nist.gov]
- 3. 1-Chloro-2,4-dimethylbenzene | C8H9Cl | CID 523153 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 5. 2-Methylbenzyl chloride(552-45-4) 13C NMR [m.chemicalbook.com]
- 6. 2,5-Dimethylbenzyl chloride(824-45-3) 13C NMR spectrum [chemicalbook.com]
- 7. 2,4-Dichlorobenzyl chloride(94-99-5) 13C NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- To cite this document: BenchChem. [physical and chemical properties of 2,4-Dimethylbenzyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294489#physical-and-chemical-properties-of-2-4-dimethylbenzyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com